Sodium 3-(trimethylsilyl)propionate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

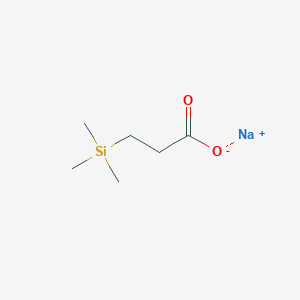

sodium;3-trimethylsilylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si.Na/c1-9(2,3)5-4-6(7)8;/h4-5H2,1-3H3,(H,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIWPAYIXDCDNL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190509 |

Source

|

| Record name | Sodium 3-(trimethylsilyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37013-20-0 |

Source

|

| Record name | Sodium 3-(trimethylsilyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037013200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-(trimethylsilyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-(trimethylsilyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Sodium 3-(trimethylsilyl)propionate (TSP) for NMR

This guide provides a rigorous technical analysis of Sodium 3-(trimethylsilyl)propionate (TSP), specifically focusing on its application as an internal reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It is designed for researchers requiring high-fidelity spectral referencing in aqueous media.

Core Identity & Chemical Architecture

Sodium 3-(trimethylsilyl)propionate (often deuterated as TSP-d

Chemical Structure & Properties

TSP consists of a trimethylsilyl group (providing the intense singlet signal) tethered to a propionate tail (providing water solubility).

| Property | Specification |

| IUPAC Name | Sodium 3-(trimethylsilyl)propanoate |

| Common Abbreviation | TSP, TMSP |

| CAS Number | 24493-21-8 (2,2,3,3-d |

| Molecular Weight | 172.27 g/mol (d |

| Solubility | High in D |

| Reference Signal | |

| pKa (Carboxyl) | ~4.8 (Critical for pH sensitivity) |

The Deuteration Necessity (TSP-d )

While non-deuterated TSP exists, the 2,2,3,3-d

-

Non-deuterated TSP: Contains methylene protons (

) that resonate at -

TSP-d

: Deuteration silences these methylene signals, leaving only the sharp trimethylsilyl singlet at 0.00 ppm.

Critical Analysis: TSP vs. Alternatives

Selection of an internal standard is not trivial.[2][3] The choice between TSP, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), and TMS depends on solvent polarity, pH, and analyte interaction.

The pH Stability Paradox

Expertise Insight: Unlike DSS, which contains a sulfonate group (pKa

-

Risk: In acidic buffers (pH 4.0–6.0), the protonation state of TSP changes. This alters the electronic environment of the molecule, causing the "0.00 ppm" reference peak to drift.

-

Rule: Avoid TSP for samples with pH < 6.0. Use DSS or Formate instead.

The Protein Binding Artifact

Expertise Insight: Both TSP and DSS are hydrophobic at the trimethylsilyl end. In metabolomics or protein NMR, this tail can bind to hydrophobic pockets of proteins (e.g., Serum Albumin), leading to:

-

Line Broadening: The reference signal becomes wide and short.

-

Chemical Shift Perturbation: The reference point shifts, invalidating the entire chemical shift scale.

-

Solution: For protein-rich biofluids (plasma/serum), use an external reference (coaxial insert) or a reference with lower binding affinity (e.g., Formate, though it resonates downfield).

Decision Matrix: Selecting the Correct Reference

Figure 1: Decision tree for selecting NMR internal references based on solvent, pH, and matrix composition.

Experimental Protocol: Preparation & Usage

Preparation of 10 mM Stock Solution (10 mL)

This protocol creates a stable stock solution suitable for metabolomics and small molecule characterization.

Reagents:

-

TSP-d

(98%+ D), anhydrous. -

D

O (99.9% D).[4] -

Phosphate Buffer (optional but recommended for pH stability).

Workflow:

-

Weighing: Accurately weigh 17.2 mg of TSP-d

into a clean vial.-

Note: TSP is hygroscopic. Work quickly or use a glovebox.

-

-

Dissolution: Add 10.0 mL of D

O (or deuterated buffer). -

Mixing: Vortex until fully dissolved.

-

Storage: Store at 4°C. Stable for < 6 months.

-

Self-Validation: Inspect for precipitation or microbial growth before every use.

-

Sample Preparation for NMR

Target Concentration: The final concentration of TSP in the NMR tube should be 0.05 mM to 0.5 mM . Excessive TSP can suppress dynamic range.

Figure 2: Standard workflow for preparing an aqueous NMR sample with TSP internal reference.

Troubleshooting & Artifact Management

| Observation | Root Cause | Corrective Action |

| Split Reference Peak | pH is near pKa (4.8) or poor shimming. | Check pH. If pH |

| Broad Reference Peak | TSP binding to protein/lipid aggregates. | Use a coaxial insert or precipitate proteins (methanol/chloroform extraction) before NMR. |

| Extra Doublets | Use of non-deuterated TSP. | Purchase TSP-d |

| Signal Drift | Temperature fluctuation. | TSP has a temp coefficient of |

References

-

IUPAC Commission on Molecular Structure and Spectroscopy. (1972).[7] Recommendations for the presentation of NMR data for publication in chemical journals. Pure and Applied Chemistry. Link

-

Wishart, D. S., et al. (1995).

H, - Nowatzke, W., et al. (2016). Evaluation of Internal Standards for NMR Metabolomics. Analytical Chemistry. (Discusses TSP vs DSS binding issues).

-

Hoffman, R. E. (2006).[9] Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Magnetic Resonance in Chemistry. Link

Sources

- 1. 3-(三甲基甲硅烷基)丙酸-d4 钠盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. epfl.ch [epfl.ch]

- 5. isotope.com [isotope.com]

- 6. CAS 24493-21-8: Sodium 3-(trimethylsilyl)propionate-2,2,3,… [cymitquimica.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Protein chemical shift re-referencing - Wikipedia [en.wikipedia.org]

- 9. Chemical shift referencing [chem.ch.huji.ac.il]

sodium 3-(trimethylsilyl)propionate CAS number and molecular weight

Technical Monograph: Sodium 3-(trimethylsilyl)propionate (TSP) Advanced Reference Standards in Quantitative NMR (qNMR) and Metabolomics

Part 1: Executive Summary & Chemical Identity

Sodium 3-(trimethylsilyl)propionate (TSP) is the premier internal chemical shift reference standard for aqueous nuclear magnetic resonance (NMR) spectroscopy. Functioning as the water-soluble analog of Tetramethylsilane (TMS), TSP provides the critical "0.00 ppm" anchor point required for the structural elucidation and quantification of metabolites in drug development and biological research.

While often referred to generically, the compound exists in two distinct forms relevant to research: the protonated parent compound (TSP) and the deuterated isotopologue (TSP-d4), which is the industry standard for minimizing solvent signal interference in

Table 1: Chemical Specifications & Physical Properties

| Property | TSP (Standard) | TSP-d4 (NMR Grade) |

| CAS Number | 37013-20-0 | 24493-21-8 |

| IUPAC Name | Sodium 3-(trimethylsilyl)propanoate | Sodium 2,2,3,3-tetradeuterio-3-(trimethylsilyl)propanoate |

| Molecular Weight | 168.24 g/mol | 172.27 g/mol |

| Formula | C | C |

| Solubility | High (Water/D | High (Water/D |

| Appearance | White crystalline powder | White crystalline powder |

| Hygroscopicity | High (Requires desiccation) | High (Requires desiccation) |

Part 2: Mechanism of Action & Technical Causality

The Silicon Shielding Effect

TSP functions on the same principle as TMS. The silicon atom is less electronegative than carbon (1.90 vs 2.55 Pauling scale), causing it to donate electron density to the attached methyl groups. This high electron density "shields" the methyl protons from the external magnetic field, pushing their resonance frequency upfield (to the right).

-

Result: The nine equivalent methyl protons produce a sharp, intense singlet signal assigned to exactly 0.00 ppm, distinct from most biological analytes which resonate downfield (positive ppm).

Solubility Mechanics

Unlike TMS, which is hydrophobic and requires organic solvents (e.g., CDCl

Part 3: Expert Insights & Critical Limitations (E-E-A-T)

As a Senior Application Scientist, I must highlight two critical failure points often overlooked in standard protocols: pH Sensitivity and Protein Binding .

The pH Sensitivity Trap

TSP is a weak acid derivative.[1] At neutral pH (7.0–7.4), the carboxyl group is fully deprotonated (COO

-

Expert Rule: Never use TSP in unbuffered acidic samples (e.g., gastric fluid, certain fruit extracts) without correcting the pH. For highly variable pH samples, DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) is the superior choice as the sulfonate group is pH-independent.

The Protein Binding Artifact

In blood plasma or serum, TSP binds non-specifically to albumin and other macromolecules. This binding restricts the molecular tumbling of TSP, leading to severe line broadening (T2 relaxation shortening).

-

Consequence: The reference signal becomes wide and short, leading to gross overestimation of metabolite concentrations during integration.

-

Correction Protocol: For protein-rich biofluids, you must either:

-

Perform protein precipitation (methanol/acetonitrile) or ultrafiltration (3 kDa cutoff) before adding TSP.

-

Use an external reference (e.g., TSP in a coaxial capillary insert) to physically separate the standard from the proteins.

-

Part 4: Validated Experimental Protocol

Workflow: Preparation of TSP Internal Standard for Metabolomics Goal: Create a stable, quantitative reference buffer for urine/plasma analysis.

Reagents:

-

Deuterium Oxide (D

O), 99.9% D. -

Sodium Phosphate Buffer (NaH

PO -

Sodium Azide (NaN

) – Antimicrobial agent.

Step-by-Step Methodology:

-

Buffer Preparation (100 mM, pH 7.4):

-

Dissolve phosphate salts in D

O to achieve 100 mM concentration. -

Add NaN

to a final concentration of 0.05% (w/v) to prevent bacterial growth which consumes metabolites. -

Check pH: Adjust to pH 7.4 using NaOD or DCl. Note: pH meter reading in D

O should be "pH meter reading + 0.4" to get true pD, but standard practice often targets meter reading 7.4 for consistency.

-

-

TSP Stock Solution (Target: 5.0 mM):

-

Weigh exactly 8.6 mg of TSP-d4 (MW 172.27).

-

Dissolve in 10.0 mL of the prepared Phosphate Buffer.

-

Validation: Verify concentration by acquiring a single-pulse spectrum against a certified external standard (e.g., NIST-traceable benzoic acid) if absolute quantification is critical.

-

-

Sample Preparation (Urine Example):

-

Acquisition:

-

Pulse Program: noesypr1d (1D NOESY with water suppression).

-

Calibrate axis: Set the TSP singlet to exactly 0.00 ppm.

-

Part 5: Visualization of Workflows

Diagram 1: Molecular Shielding & Structure

Caption: Structural logic of TSP-d4 showing the shielding silicon core and the deuterated chain that prevents signal overlap.

Diagram 2: Reference Standard Decision Matrix

Caption: Decision logic for selecting TSP vs. DSS based on sample composition to ensure data integrity.

Part 6: References

-

Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140. (Establishes DSS/TSP referencing standards). [Link]

-

Beckonert, O., et al. (2007).[9][10] Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts. Nature Protocols, 2(11), 2692-2703. (The "Gold Standard" protocol for biofluid NMR). [Link]

-

Nowatzke, W., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of Proteome Research. [Link]

Sources

- 1. DSS (NMR standard) - Wikipedia [en.wikipedia.org]

- 2. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-(Trimethylsilyl)propionic acid-d4 sodium salt | CAS 24493-21-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. CAS 24493-21-8: Sodium 3-(trimethylsilyl)propionate-2,2,3,… [cymitquimica.com]

- 6. 3-(三甲基甲硅烷基)丙酸-d4 钠盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sodium 3-(trimethylsilyl)propionate (DSS) in D₂O for NMR Spectroscopy

Abstract

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the preparation, solubility, and application of sodium 3-(trimethylsilyl)propionate (more precisely, its sulfonate analog, DSS) and its deuterated variants in deuterium oxide (D₂O) for Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple protocols to explore the underlying chemical principles, ensuring the integrity and reproducibility of your experimental results. This document emphasizes field-proven insights into optimizing sample preparation and mitigating common sources of error.

Introduction: The Imperative for a Reliable Aqueous NMR Standard

In the realm of NMR spectroscopy, quantitative accuracy and spectral reproducibility are paramount. While tetramethylsilane (TMS) is the established standard for organic solvents, its poor aqueous solubility renders it unsuitable for biological and other aqueous-based studies.[1][2] This necessitates a water-soluble, chemically inert, and stable reference compound.

Sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) has been recommended by the International Union of Pure and Applied Chemistry (IUPAC) as the primary internal standard for chemical shift referencing in aqueous solutions.[3] Its key feature is a prominent singlet from nine equivalent trimethylsilyl (TMS) protons, which is designated as 0.0 ppm.[2] This signal is typically upfield from the resonances of most organic molecules, minimizing spectral overlap.[2]

This guide will focus on the practical aspects of using DSS and its common deuterated analog, Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (often abbreviated as TSP-d₄, though the prompt specified the propionate, much of the literature points to the more pH-stable sulfonate, DSS), in D₂O. For clarity, this guide will use "DSS" to refer to the sulfonate compound, which is generally preferred for its pH stability over the propionate analog (TSP).[4][5]

Physicochemical Properties of DSS

A thorough understanding of the reference standard's properties is fundamental to its correct application. The data below pertains to the commonly used deuterated variant, which minimizes obscuration of the analyte's ¹H NMR spectrum.

| Property | Value | Source(s) |

| IUPAC Name | Sodium 3-(trimethylsilyl)(2,2,3,3-²H₄)propanoate | [6][7] |

| Common Acronyms | DSS-d₄, TSP-d₄ | |

| CAS Number | 24493-21-8 | [6][8] |

| Molecular Formula | C₆H₉D₄NaO₂Si | [9] |

| Molar Mass | ~172.27 g/mol | [9][10] |

| Appearance | White to pale cream solid | [6] |

| Solubility in D₂O | > 5 mg/mL | [3][11] |

| pH (1% solution) | 7.0 - 9.0 |

Expert Insight: The hygroscopic nature of DSS is a critical handling parameter.[9] Absorption of atmospheric moisture can lead to significant errors in weighing, which directly impacts the accuracy of stock solution concentrations. Always store DSS in a desiccator and allow it to equilibrate to room temperature before opening to prevent condensation.

Experimental Protocol: Preparation of a DSS-D₂O Stock Solution

The following protocol is designed as a self-validating system to ensure the preparation of a precise and stable 10 mM DSS stock solution in D₂O.

Materials and Equipment

-

Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (DSS-d₄)

-

Deuterium Oxide (D₂O), 99.9 atom % D or higher

-

Calibrated analytical balance (± 0.01 mg readability)

-

10.00 mL Class A volumetric flask

-

Weighing paper/boat

-

Spatula

-

Pipettes

-

Vortex mixer and/or sonicator bath

-

NMR tube for quality control

Step-by-Step Methodology

-

Pre-equilibration: Transfer the DSS-d₄ container from cold storage to a desiccator at ambient temperature at least 1 hour before use. Causality: This prevents moisture from condensing on the cold solid, which would artificially inflate its weight.

-

Weighing: On a calibrated analytical balance, accurately weigh approximately 17.23 mg of DSS-d₄. Record the exact weight. Causality: Precision in weighing is the foundation of an accurate final concentration. Using a four-place balance is non-negotiable for quantitative work.

-

Transfer: Carefully transfer the weighed solid into a clean, dry 10.00 mL Class A volumetric flask.

-

Initial Solvation: Add approximately 7-8 mL of D₂O to the volumetric flask. Causality: Adding a substantial portion of the solvent before mixing prevents the solid from caking at the bottom and facilitates dissolution.

-

Dissolution: Cap the flask securely and vortex until the solid is fully dissolved. If necessary, use a sonicator bath for brief intervals to break up any aggregates. Visually inspect against a bright background to ensure no particulates remain. Causality: Complete dissolution is critical. Undissolved microparticles create an inhomogeneous solution, making any aliquot unrepresentative of the whole.

-

Final Dilution: Once fully dissolved, allow the solution to return to room temperature. Carefully add D₂O dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the volumetric flask.

-

Homogenization: Cap the flask and invert it slowly 15-20 times to ensure a homogenous solution. Causality: Simple shaking is insufficient. The inversion process is essential to mix the denser solution at the bottom with the less concentrated solvent added at the top.

-

Quality Control & Storage: Transfer a small aliquot to an NMR tube to acquire a simple 1D ¹H spectrum. Verify the presence of the sharp singlet at ~0.0 ppm. Store the remaining stock solution in a tightly sealed, clearly labeled container at 4°C. For long-term storage (>1 month), consider freezing at -20°C.

Workflow Visualization

The following diagram illustrates the key decision points and actions in the preparation workflow.

Factors Influencing DSS Solubility and Spectral Integrity

The utility of DSS extends beyond its solubility; its spectral behavior can be influenced by several experimental parameters.

Concentration Effects

At higher concentrations, DSS can self-aggregate or interact with analytes, particularly those with hydrophobic regions like proteins or detergents.[12][13] This can lead to line broadening and, more critically, a concentration-dependent shift in its resonance.[3][12] For high-precision work, it is crucial to maintain a low and consistent DSS concentration (typically 0.1–1.0 mM) across all samples.

pH Sensitivity

While DSS (the sulfonate) is relatively insensitive to pH, the related compound TSP (the propionate) is a weak acid and its chemical shift can be affected by pH changes.[4][5] When working with TSP, ensure the pH of all samples is buffered and consistent. For DSS, while the TMS peak is stable, the minor proton signals from the propane backbone can shift with pH.[4]

Temperature Dependence

The chemical shift of the residual HDO peak in D₂O is highly temperature-dependent.[14] In contrast, the DSS TMS signal has a negligible temperature dependence, making it a robust reference for variable-temperature (VT) NMR studies.[13] It is imperative to reference spectra to DSS, not the residual solvent peak, to obtain accurate chemical shifts in VT experiments.[13][14]

Analyte Interactions

DSS is not perfectly inert. It has been observed to engage in hydrophobic interactions with proteins and bind to micelles, which can alter both its chemical shift and diffusion coefficient.[12][13] If such interactions are suspected, using a coaxial insert containing the DSS solution provides an external reference, physically separating it from the analyte while maintaining thermal equilibrium.

Conclusion

Sodium 3-(trimethylsilyl)propionate (and its sulfonate analog, DSS) is an indispensable tool for aqueous NMR spectroscopy. However, its effective use demands more than just dissolving it in D₂O. By understanding its physicochemical properties, adhering to a meticulous preparation protocol, and being cognizant of its potential interactions and environmental sensitivities, researchers can ensure that it serves its purpose as a reliable, inert, and accurate reference. This diligence is the bedrock upon which high-quality, reproducible NMR data is built.

References

- DSS (NMR standard). (n.d.). Grokipedia.

- DSS (NMR standard). (n.d.). Wikipedia.

- Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. (2019, March 14). BIPM.

- NMR Sample Preparation. (n.d.). University of Ottawa.

- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.

- Preparing Internal Standard Solution Containing 5mM DSS-d6 (IS2). (2018, September 25). Scribd.

- Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4. (n.d.). CymitQuimica.

- 3-(Trimethylsilyl)propionic acid-d4 sodium salt Safety Data Sheet. (2023, October 11). Thermo Fisher Scientific.

- 2,2,3,3-d(4)-3-(Trimethylsilyl)propionic acid sodium salt, 98+ atom % D. (n.d.). Thermo Fisher Scientific.

- TMSP-2,2,3,3-d₄ (D, 98%) Sodium 3-trimethylsilylpropionate. (n.d.). Cambridge Isotope Laboratories.

- 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt. (n.d.). Sigma-Aldrich.

- Concentration-dependent changes to diffusion and chemical shift of internal standard molecules in aqueous and micellar solutions. (2018, June 1). ResearchGate.

- Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (n.d.). PMC.

- Solvent suppression. (n.d.). Queen's University.

- Understanding TMS and DSS: The Cornerstones of NMR Standardization. (2026, January 15). Oreate AI Blog.

- DSS (NMR Standard). (n.d.). chemeurope.com.

- Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate. (n.d.). PubChem.

Sources

- 1. Understanding TMS and DSS: The Cornerstones of NMR Standardization - Oreate AI Blog [oreateai.com]

- 2. DSS_(NMR_Standard) [chemeurope.com]

- 3. grokipedia.com [grokipedia.com]

- 4. DSS (NMR standard) - Wikipedia [en.wikipedia.org]

- 5. organomation.com [organomation.com]

- 6. 2,2,3,3-d(4)-3-(Trimethylsilyl)propionic acid sodium salt, 98+ atom % D 5 g | Request for Quote [thermofisher.com]

- 7. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 24493-21-8: Sodium 3-(trimethylsilyl)propionate-2,2,3,… [cymitquimica.com]

- 9. fishersci.be [fishersci.be]

- 10. isotope.com [isotope.com]

- 11. bipm.org [bipm.org]

- 12. researchgate.net [researchgate.net]

- 13. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Sodium 3-(trimethylsilyl)propionate (TSP): The Aqueous NMR Reference Standard

Topic: What is Sodium 3-(trimethylsilyl)propionate Used for in Spectroscopy Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Technical Guide for Precision Spectroscopy

Executive Summary

Sodium 3-(trimethylsilyl)propionate (TSP), specifically its deuterated form TSP-d4 , is the primary internal chemical shift reference standard used in aqueous Nuclear Magnetic Resonance (NMR) spectroscopy. Functioning as the "aqueous equivalent" of Tetramethylsilane (TMS), TSP provides the defined 0.00 ppm signal against which all other proton (

While ubiquitous in metabolomics (particularly urine analysis), TSP presents specific physicochemical limitations—namely pH sensitivity and protein binding—that can compromise quantitative accuracy if not managed via strict protocols. This guide details the mechanistic basis of TSP, its comparative performance against DSS and TMS, and validated workflows for its application in drug development and metabolic profiling.

Chemical Fundamentals & Mechanism

The Molecule[1]

-

IUPAC Name: Sodium 3-(trimethylsilyl)propanoate-2,2,3,3-d4

-

Common Abbreviation: TSP, TSP-d4[1]

-

Role: Internal Chemical Shift Reference (

ppm) -

Solubility: Highly soluble in D

O (unlike TMS).

Structural Logic

TSP is engineered to solve the "water problem" in NMR. TMS, the universal organic standard, is hydrophobic and insoluble in aqueous biological samples. TSP grafts the trimethylsilyl group of TMS onto a propionate tail to confer water solubility.

-

The Trimethylsilyl Head: Contains 9 chemically equivalent protons. These are highly shielded by the silicon atom, pushing their resonance to the far right of the spectrum (0.00 ppm), ensuring they do not overlap with most biological signals.

-

The Propionate Tail (Deuteration): In the TSP-d4 variant, the four protons on the propionate chain (positions 2 and 3) are replaced with deuterium.

-

Why? If non-deuterated TSP were used, the CH

groups would produce multiplets around 1.0–2.5 ppm, obscuring critical metabolite signals (e.g., lactate, alanine). Deuteration renders the tail "NMR silent" in the proton channel.

-

Comparative Analysis: TSP vs. DSS vs. TMS

Selecting the correct standard is the first decision in experimental design.

| Feature | TSP (TSP-d4) | DSS (DSS-d6) | TMS |

| Full Name | Sodium 3-(trimethylsilyl)propionate | 4,4-dimethyl-4-silapentane-1-sulfonic acid | Tetramethylsilane |

| Solvent System | Aqueous (D | Aqueous (D | Organic (CDCl |

| pH Stability | Moderate. Carboxyl group (pKa ~4.8) can protonate at low pH, causing slight shift drift. | High. Sulfonate group is stable across wide pH range. | High. Inert. |

| Protein Interaction | High. Binds to albumin (hydrophobic pockets). | High. Electrostatic interaction with Arg/Lys residues. | N/A (Proteins usually precipitate). |

| Primary Use Case | Urine Metabolomics, Cell Media, Neutral Buffers. | Protein NMR, wide pH range studies. | Synthetic Chemistry, Organic Solvents.[2] |

The "TSP Problem" in Protein Samples

TSP is hydrophobic at the silyl end. In blood plasma or serum, TSP binds non-covalently to hydrophobic pockets in proteins like Human Serum Albumin (HSA).

-

Consequence: The TSP signal broadens significantly (T2 relaxation shortening) and shifts, leading to underestimation of concentration if used for quantitation (qNMR).

-

Solution: For plasma, DSS is often preferred, or TSP is used only after protein precipitation/ultrafiltration.

Experimental Protocols

Protocol: Preparation of Standard TSP Buffer (1 mM)

For Urine Metabolomics and Cell Supernatants

Objective: Create a stable, pH-buffered internal standard solution to minimize chemical shift drift.

Reagents:

-

TSP-d4 (98%+ D)

-

Deuterium Oxide (D

O, 99.9%) -

Phosphate Buffer components (Na

HPO -

Sodium Azide (NaN

) – antimicrobial preservative

Step-by-Step Workflow:

-

Buffer Preparation: Prepare a 1.5 M Phosphate Buffer in D

O adjusted to pH 7.4 . (High buffer strength is required to neutralize the variable pH of urine samples). -

TSP Addition: Add TSP-d4 to the buffer to achieve a concentration of 10.0 mM (This is a 10x stock).

-

Preservation: Add NaN

to a final concentration of 0.1% (w/v) to prevent bacterial growth which metabolizes sample components. -

Sample Mixing:

-

Aliquot 540 µL of Urine/Biofluid.

-

Add 60 µL of the 10x TSP Buffer Stock.

-

Final Concentration: 1.0 mM TSP in 150 mM Phosphate Buffer.

-

-

Equilibration: Vortex and let stand for 10 minutes before acquisition to ensure pH equilibrium.

Application: Quantitative NMR (qNMR)

Because the relaxation time (T1) of the TSP methyl protons is long (often >3-5 seconds), quantitative accuracy requires sufficient relaxation delay.

-

Parameter Setting: Set the relaxation delay (d1) to at least 5 × T1 (approx. 15–20 seconds) or use specific pulse sequences (e.g., NOESY-presat) with calibrated ERETIC signals if rapid scanning is required.

Decision Logic & Workflows

Standard Selection Logic

The following diagram illustrates the decision process for selecting the appropriate NMR reference standard based on sample matrix and pH.

Caption: Decision tree for selecting the optimal internal reference standard based on solvent, protein content, and pH conditions.

Metabolomics Workflow (Urine vs. Plasma)

The processing of biofluids differs critically depending on the potential for TSP-protein binding.

Caption: Comparative workflow for Urine (direct buffering) vs. Plasma (deproteinization required) to prevent TSP-albumin binding artifacts.

References

-

IUPAC Recommendations: Harris, R. K., et al. (2001). "NMR nomenclature. Nuclear spin properties and conventions for chemical shifts." Pure and Applied Chemistry. Link

-

Protein Binding Issues: Beckonert, O., et al. (2007). "Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts." Nature Protocols. Link

-

Comparison of Standards: De Marco, A. (1977). "pH dependence of internal references." Journal of Magnetic Resonance. Link

-

Metabolomics Standardization: Emwas, A. H., et al. (2019). "Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic studies." Metabolites.[3][4][5][6] Link

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Aqueous NMR Spectroscopy: A Comparative Technical Guide to TSP and TSP-d4 Reference Standards

Part 1: Executive Summary & Core Directive

The Core Directive: In aqueous Nuclear Magnetic Resonance (NMR) spectroscopy—particularly for metabolomics and fragment-based drug discovery (FBDD)—the choice of internal reference standard is not merely a matter of calibration; it is a strategic decision that impacts spectral clarity and quantification accuracy.

While TSP (3-(trimethylsilyl)propionic-2,2,3,3-h4 acid) and its deuterated counterpart TSP-d4 both serve to set the 0.00 ppm reference point, they differ fundamentally in their "spectral footprint."[1] This guide delineates the mechanistic differences, experimental implications, and selection criteria for these two compounds, ensuring researchers maximize data integrity in high-throughput environments.

Part 2: Molecular Mechanics & The Isotope Effect

To understand the operational difference, we must look at the atomic substitution and its consequence on the NMR signal.

Structural Comparison

Both compounds share the trimethylsilyl head group,

-

TSP (Non-deuterated): Contains four protium (

) atoms on the ethylene bridge.-

Formula:

-

-

TSP-d4 (Deuterated): The four hydrogens on the ethylene bridge are replaced by deuterium (

).-

Formula:

-

The "Silent" Standard

In

-

TSP: The methylene protons (

) are NMR active.[2] They couple to each other, creating multiplets in the aliphatic region. -

TSP-d4: The methylene deuterons (

) are invisible in the

Part 3: The "Ghost Peak" Interference (Technical Analysis)

The primary reason to choose TSP-d4 over TSP is to reclaim spectral real estate. In non-deuterated TSP, the methylene protons resonate in regions heavily populated by biological metabolites.

Spectral Overlap Zones

If you use non-deuterated TSP, you will observe two additional signals (often multiplets due to

| TSP Proton Group | Approx.[3] Chemical Shift ( | Biological Metabolites at Risk of Overlap |

| ~0.64 ppm | Lipids (LDL/VLDL), Isoleucine, Leucine, Valine | |

| ~2.23 ppm | Glutamine, Glutamate, Pyruvate, Acetone, Acetoacetate |

Impact on Quantification:

In quantitative NMR (qNMR), if a metabolite peak (e.g., the

Visualization: The Interference Pathway

Caption: Flowchart demonstrating how non-deuterated TSP introduces signal interference in critical metabolomic regions, whereas TSP-d4 remains spectrally silent outside the reference peak.

Part 4: Experimental Protocol (Self-Validating System)

This protocol describes the preparation of a 10 mM TSP-d4 Stock Solution in

Materials

-

Compound: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP-d4). 98%+ D atom % is recommended.

-

Solvent: Deuterium Oxide (

), 99.9% D. -

Equipment: Analytical balance (0.01 mg precision), pH meter (micro-probe), Volumetric flask (10 mL).

Step-by-Step Workflow

-

Gravimetric Preparation:

-

Calculate mass for 10 mL of 10 mM solution.

- .[3]

-

Target Mass =

. -

Weigh ~17.2 mg into a clean vial. Record exact weight for precise concentration calculation (crucial for ERETIC/qNMR cross-validation).

-

-

Solvation & pH Adjustment (The Critical Control Point):

-

Dissolve solid in ~8 mL of

. -

Validation Step: Check pH. TSP chemical shift is relatively stable, but extreme pH can cause minor drifts or precipitation of matrix components.

-

Adjust to pH 7.0 ± 0.2 using dilute

or -

Note: In metabolomics (urine/plasma), a phosphate buffer is usually incorporated here (e.g., 1.5 M

in

-

-

Final Volume:

-

Transfer to a 10 mL volumetric flask and fill to the mark with

. -

Store at 4°C.

-

-

Sample Addition:

-

Add stock to sample at a final concentration of 0.5 - 1.0 mM.

-

Example: 540

Sample + 60

-

Decision Matrix: When to Use Which?

Caption: Decision tree for selecting the appropriate internal standard based on solvent, spectral needs, and budget constraints.

Part 5: Summary of Technical Specifications

| Feature | TSP (Non-deuterated) | TSP-d4 (Deuterated) |

| Chemical Formula | ||

| Reference Signal | 0.00 ppm (9H, s) | 0.00 ppm (9H, s) |

| Secondary Signals | ~0.64 ppm (2H), ~2.23 ppm (2H) | None (Silent) |

| Primary Application | Routine QC, Simple Mixtures | Metabolomics, Biofluids, Complex Mixtures |

| Protein Binding | Moderate (binds Albumin) | Moderate (binds Albumin) |

| Cost | Low | High (~10x cost of TSP) |

Expert Insight: Protein Binding Limitation

While TSP-d4 solves the spectral overlap issue, it does not solve the protein binding issue. Both TSP and TSP-d4 can bind to serum albumin, causing the reference peak to broaden and lose intensity.

-

Mitigation: For high-protein samples (plasma/serum), use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to filter out protein signals, or use an external reference (e.g., ERETIC signal or a capillary insert) if precise quantification is required [1].

References

-

Wishart, D. S. (2008). Quantitative metabolomics using NMR. Trends in Analytical Chemistry. Link

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

-

National Institute of Standards and Technology (NIST) . Standard Reference Materials for NMR. Link

-

Sigma-Aldrich . 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt Specification Sheet. Link

Sources

An In-depth Technical Guide to the Stability of TSP as an Internal Standard in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the internal standard is the bedrock of accuracy. For aqueous solutions, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) has long been a common choice. Its sharp singlet resonance, conveniently setting the 0 ppm chemical shift reference, and its solubility in water make it an attractive candidate.[1][2] However, the reliability of TSP as an internal standard is not absolute and is highly dependent on the chemical environment of the aqueous solution.

This technical guide, written from the perspective of a Senior Application Scientist, delves into the critical aspects of TSP stability in aqueous solutions. We will move beyond a superficial understanding and explore the factors that can compromise the integrity of TSP, leading to inaccurate and irreproducible quantitative results. This guide will provide you with the knowledge to make informed decisions about when and how to use TSP, and when to consider alternatives.

The Chemical Nature of TSP and Its Implications for Stability

TSP is an organosilicon compound with a carboxylic acid functional group.[3] This structure, while conferring water solubility, also introduces vulnerabilities that are often overlooked. The two main points of potential instability are the trimethylsilyl group and the propionate backbone.

The pH-Dependent Chemical Shift of TSP

The chemical shift of the trimethylsilyl protons of TSP is known to be sensitive to the pH of the solution.[4][5] This is due to the protonation state of the nearby carboxylate group. At low pH, the carboxylic acid is protonated, and at higher pH, it is deprotonated to the carboxylate anion. This change in the electronic environment around the trimethylsilyl group leads to a shift in its resonance frequency.

While this pH dependence is a known phenomenon, its magnitude can be significant enough to cause misalignment of spectra and interfere with accurate quantification, especially when comparing samples with slightly different pH values.

Adsorption to Surfaces: A Hidden Source of Error

One of the most significant and often underestimated issues with TSP is its propensity to adsorb to glass surfaces.[6] This is a critical concern for quantitative applications where a precise and constant concentration of the internal standard is paramount. The adsorption process can lead to a gradual decrease in the concentration of TSP in solution over time, resulting in an overestimation of the analyte concentration.

The extent of adsorption can be influenced by several factors:

-

Surface Type: Borosilicate glass, the material of most standard NMR tubes, has a negatively charged surface that can interact with molecules.[7]

-

pH of the Solution: The charge of both the TSP molecule and the glass surface can be influenced by pH, affecting the strength of their interaction.

-

Concentration of TSP: At lower concentrations, a larger fraction of the total TSP may be adsorbed.

-

Presence of Other Solutes: Analytes, especially macromolecules like proteins, can compete for binding sites on the glass surface or interact with TSP itself, altering its adsorption behavior.[8]

The use of polypropylene NMR tubes may mitigate this issue to some extent, as polypropylene is uncharged and primarily interacts with hydrophobic molecules.[7] However, the potential for adsorption should still be evaluated.

Chemical Degradation Pathways of TSP in Aqueous Solutions

While stable under many conditions, TSP is not inert and can undergo chemical degradation, particularly under non-neutral pH and elevated temperatures. The primary degradation pathway of concern is the hydrolysis of the silicon-carbon bond.

Hydrolysis of the Trimethylsilyl Group

The trimethylsilyl group in TSP can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield trimethylsilanol and propionic acid. This reaction is catalyzed by both hydronium and hydroxide ions.

Caption: General scheme of TSP hydrolysis.

Interactions with Analytes and Buffer Components

An ideal internal standard should be chemically inert with respect to the analyte and other components of the solution.[10][11] However, TSP has been shown to interact with certain classes of molecules, which can affect both its chemical shift and its effective concentration.

Interactions with Proteins and Peptides

Several studies have reported interactions between TSP and proteins, particularly those in a "molten globule" state.[12][13] These interactions can lead to a broadening of the TSP resonance and a shift in its chemical shift, compromising its utility as a reference. The carboxylate group of TSP can engage in electrostatic interactions with positively charged residues on the protein surface, while the trimethylsilyl group can participate in hydrophobic interactions.

Interactions with Common Buffers

The choice of buffer can also influence the stability and behavior of TSP.

-

Phosphate Buffers: Phosphate ions are known to interact with surfaces and could potentially influence the adsorption of TSP to glass. Furthermore, phosphate buffers themselves can have a pH that varies with temperature, which can, in turn, affect the chemical shift of TSP.[14][15]

-

TRIS Buffers: TRIS (tris(hydroxymethyl)aminomethane) is another common biological buffer. While generally considered to be relatively inert, it can engage in hydrogen bonding and may interact with both TSP and the analyte.[16]

A Comparative Look: TSP vs. DSS

A common alternative to TSP for aqueous NMR studies is 4,4-dimethyl-4-silapentane-1-sulfonate (DSS). The key difference between the two is the nature of the water-solubilizing group: a carboxylate in TSP and a sulfonate in DSS.

| Feature | TSP (3-(trimethylsilyl)propionic acid) | DSS (4,4-dimethyl-4-silapentane-1-sulfonate) |

| pH Sensitivity | Chemical shift is pH-dependent due to the carboxylate group.[4][5] | Chemical shift is relatively insensitive to pH as the sulfonate group is a strong acid and remains deprotonated over a wide pH range.[4] |

| Interaction with Proteins | Known to interact with proteins, especially in partially unfolded states.[12][13] | Also reported to interact with proteins.[12] |

| Adsorption | Known to adsorb to glass surfaces.[6] | Less information is available, but the potential for interaction with surfaces exists. |

| NMR Spectrum | A single sharp singlet for the trimethylsilyl group. | In addition to the primary singlet, it has smaller methylene proton signals at ~0.6, 1.7, and 2.9 ppm which can potentially overlap with analyte signals.[4] |

For applications where pH may vary between samples or where interactions with analytes are a concern, DSS is often considered a more robust internal standard, despite its more complex proton NMR spectrum.

Best Practices and Protocols for Ensuring TSP Stability

Given the potential for instability, it is crucial to validate the suitability of TSP as an internal standard for each specific application.

Step-by-Step Protocol for Validating TSP Stability

This protocol provides a framework for assessing the stability of TSP in your specific aqueous matrix.

Caption: Experimental workflow for validating TSP stability.

Detailed Steps:

-

Preparation of Solutions:

-

Prepare a stock solution of your analyte in the aqueous buffer/matrix of interest.

-

Prepare a stock solution of TSP in D₂O.

-

Accurately prepare a mixture of the analyte and TSP at concentrations that will be used in your experiments.

-

-

Initial NMR Analysis (t=0):

-

Immediately after preparation, acquire a quantitative ¹H NMR spectrum. Ensure proper acquisition parameters (e.g., sufficient relaxation delay).

-

Carefully phase and baseline correct the spectrum.

-

Integrate the signals of the analyte and TSP.

-

Calculate the ratio of the analyte integral to the TSP integral.

-

-

Stability Study:

-

Store aliquots of the analyte/TSP mixture under the conditions you will be using for your experiments (e.g., refrigerated, at room temperature, or elevated temperatures for accelerated stability studies).

-

At regular intervals (e.g., 1, 4, 8, 24, 48 hours, and 1 week), acquire a quantitative ¹H NMR spectrum of an aliquot.

-

Process and integrate the spectra in the same manner as the t=0 sample.

-

Calculate the analyte/TSP integral ratio for each time point.

-

-

Data Analysis:

-

Plot the analyte/TSP integral ratio as a function of time.

-

A stable system will show no significant change in this ratio over the course of the experiment. A statistically significant trend (upward or downward) indicates instability of either the analyte or TSP.

-

Recommendations for Mitigating Instability

If you observe or suspect instability with TSP, consider the following mitigation strategies:

-

Use Freshly Prepared Solutions: To minimize the effects of adsorption and degradation, prepare TSP-containing solutions immediately before use.

-

Consider Alternative Internal Standards: For pH-sensitive samples or those containing proteins, DSS may be a more suitable choice.

-

Use Silanized Glassware: While not always practical for disposable NMR tubes, using silanized glassware for stock solutions can reduce adsorption.

-

Thoroughly Clean NMR Tubes: Residual contaminants on the surface of NMR tubes can interact with TSP. Ensure a rigorous cleaning protocol is in place.[17] It has also been reported that fluoride can leach from borosilicate glass NMR tubes, which could potentially interact with the trimethylsilyl group of TSP.[18]

-

Employ Coaxial Inserts: For particularly sensitive samples where direct interaction between the analyte and TSP is a concern, using a coaxial insert containing the TSP standard can physically separate the two while still providing an internal reference.[8]

Conclusion

TSP can be a convenient and effective internal standard for qNMR in aqueous solutions, but its use requires a thorough understanding of its potential instabilities. The pH-dependent chemical shift, adsorption to surfaces, and potential for chemical degradation and interaction with analytes are all factors that can lead to significant errors in quantification.

As a Senior Application Scientist, I strongly recommend that you do not assume the stability of TSP in your system. A rigorous validation of its stability under your specific experimental conditions is not just good practice; it is essential for ensuring the accuracy and reliability of your quantitative NMR data. By following the protocols and best practices outlined in this guide, you can confidently assess the suitability of TSP for your application and take the necessary steps to mitigate potential sources of error.

References

- Bunker, B. C., & Casey, W. H. (2016). The surface chemistry of dissolving silicate minerals. MRS Bulletin, 41(8), 604-610.

- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).

- BACKGROUND: There are a number of issues that should be considered when measuring NMR spectra for purposes of quantit

- A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.

- Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media. (1994). Journal of Biomolecular NMR, 4(6), 859–862.

- DSS (NMR standard). (n.d.). In Wikipedia.

- HYDROLYSIS AND CONDENSATION OF SILIC

- 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt. (n.d.). Sigma-Aldrich.

- Let's try doing quantit

- Leaching of Borosilicate Glass Incorporating Simulated High-Level Radioactive Wastes Using Draft ASTM Procedure. (n.d.).

- The structure of leached sodium borosilic

- 3-(TriMethylsilyl)propionic Acid SodiuM Salt(37013-20-0) 1 H NMR. (n.d.). ChemicalBook.

- Trimethylsilylpropanoic acid. (n.d.). In Wikipedia.

- Do internal standards in NMR interfere with proteins present in the sample? (2015, March 17).

- How To: Clean NMR Tubes. (n.d.).

- Assay for Characterizing Adsorption‐Properties of Surfaces (APS). (2023). bioRxiv.

- 3-TRIMETHYLSILYLPROPIONIC ACID. (2016, December 8). Gelest, Inc.

- 3-(Trimethylsilyl)propionic acid (2,2,3,3-D₄, carboxyl-D, 98%). (n.d.).

- Quantitative NMR Spectroscopy. (2022, June 24). Acanthus Research Inc.

- Leaching studies on borosilicate glasses for the immobilization of high-level radioactive waste in the pellet form subjected to aggressive test conditions. (n.d.). Indian Academy of Sciences.

- Investigation of the leaching behavior of Na and Si in simulated HLW borosilicate glass obtained from the waste of a 1000 MWe class PWR reactor: using the response surface method. (2024, March 24). Frontiers.

- 3-(Trimethylsilyl)

- NMR Sample Preparation: The Complete Guide. (n.d.).

- NMR Buffer Conditions Optimization. (2023, September 1). Georgia Institute of Technology.

- Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media. (1994). Journal of Biomolecular NMR, 4(6), 859–862.

- Does anyone have a protocol to making NMR buffer using 0.2M sodium phosphate buffer with D2O? (2015, March 4).

- Analysis of the (Trimethylsilyl)propionic Acid-β(12-28) Peptide Binding Equilibrium with NMR Spectroscopy. (1999). Analytical Chemistry, 71(11), 2117–2122.

- Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016, March 14).

- Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016, March 14).

- Trimethylsilylpropanoic acid. (n.d.). In Wikipedia.

- Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: thermodynamic characterization. (2010). Physical Chemistry Chemical Physics, 12(43), 14493–14503.

- Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.

- 3-(Trimethylsilyl)propionic acid. (n.d.). PubChem.

- Optimization of protein samples for NMR using thermal shift assays. (n.d.). Protein Science.

- Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (n.d.). ChemRxiv.

- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps.

- DSS – Knowledge and References. (n.d.). Taylor & Francis.

- 15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts.

- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.).

- Comparative Analysis of the Effect of Different Concentrations of Dextran Sodium Sulfate on the Severity and Extent of Inflammation in Experimental Ulcerative Colitis. (2025, October 13).

- Comparative Analysis of the Effect of Different Concentrations of Dextran Sodium Sulfate on the Severity and Extent of Inflammation in Experimental Ulcer

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]

- 3. 3-(Trimethylsilyl)propionic acid | C6H14O2Si | CID 79764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 5683-31-8: 3-(Trimethylsilyl)propionic acid [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy: an unusual expression of the beta-silyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Investigation of the leaching behavior of Na and Si in simulated HLW borosilicate glass obtained from the waste of a 1000 MWe class PWR reactor: using the response surface method [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 10. resolvemass.ca [resolvemass.ca]

- 11. emerypharma.com [emerypharma.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMR Buffer Conditions Optimization – Georgia Tech NMR Center [sites.gatech.edu]

- 15. researchgate.net [researchgate.net]

- 16. Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: thermodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.be [fishersci.be]

- 18. Micromolar fluoride contamination arising from glass NMR tubes and a simple solution for biomolecular applications - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of 3-(trimethylsilyl)propionic acid sodium salt

An In-Depth Technical Guide to the Molecular Structure and Application of 3-(trimethylsilyl)propionic Acid Sodium Salt (TSP) as an NMR Standard

Executive Summary

3-(trimethylsilyl)propionic acid sodium salt, commonly known as TSP, is a critical chemical compound that serves as a primary internal reference standard for Nuclear Magnetic Resonance (NMR) spectroscopy in aqueous solutions. Its molecular structure is uniquely suited for this role, featuring a trimethylsilyl (TMS) group that provides a sharp, high-intensity reference signal at 0 ppm, and a sodium carboxylate group that ensures high solubility in water and deuterated water (D₂O). This guide provides a comprehensive analysis of its molecular architecture, physicochemical properties, and its practical application in research, with a particular focus on its utility for scientists in the fields of chemistry, biochemistry, and drug development. We will explore the causality behind its effectiveness, provide detailed experimental protocols, and compare it with other common NMR standards.

The Imperative for a Water-Soluble NMR Standard

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique, providing unparalleled insight into the structure and dynamics of molecules.[1] The accuracy and reproducibility of NMR data hinge on the precise referencing of the chemical shift scale.[1] For decades, Tetramethylsilane (TMS) has been the gold standard for referencing ¹H and ¹³C NMR spectra in organic solvents, with its signal defined as 0.0 ppm.[1][2] However, the hydrophobicity of TMS renders it insoluble in water, creating a significant challenge for the burgeoning fields of structural biology, metabolomics, and pharmaceutical development, where experiments are overwhelmingly conducted in aqueous media.

This necessity led to the development of water-soluble analogues, such as 3-(trimethylsilyl)propionic acid sodium salt (TSP), which brings the referencing precision of the trimethylsilyl group to aqueous systems.[3] TSP allows for the direct and accurate comparison of NMR data from biological samples with the vast body of data referenced to TMS in organic chemistry.[4]

Molecular Structure and Physicochemical Properties

The efficacy of TSP as an NMR standard is a direct consequence of its molecular design. Its structure combines two key functional components—the trimethylsilyl head and the hydrophilic sodium propionate tail—linked by a short alkyl chain.

Structural Analysis

The TSP molecule is an organic sodium salt composed of a sodium cation (Na⁺) and a 3-(trimethylsilyl)propionate anion.[4] Let's dissect the anion's structure:

-

The Trimethylsilyl (TMS) Group ((CH₃)₃Si-) : This is the functional core for NMR referencing. It consists of a central silicon atom bonded to three methyl groups. The nine protons of these methyl groups are chemically and magnetically equivalent. Due to the low electronegativity of silicon compared to carbon, these protons are highly shielded from the spectrometer's magnetic field.[2] This shielding effect shifts their resonance signal significantly upfield, resulting in a single, sharp, and intense peak that is set to 0.0 ppm and rarely overlaps with signals from analytes of interest.[2]

-

The Propyl Linker (-CH₂CH₂-) : This is a simple two-carbon alkyl chain that connects the TMS group to the carboxylate. In standard TSP, the protons on this linker produce signals in the NMR spectrum. To avoid potential overlap with analyte signals, a deuterated version, TMSP-d₄, is commonly used where these four protons are replaced with deuterium.[3][5]

-

The Carboxylate Group (-COO⁻Na⁺) : The sodium salt of the carboxylic acid provides the critical water solubility.[3] This ionic group readily dissolves in polar solvents like D₂O, allowing TSP to be used as a true internal standard, mixed directly with the sample.

Caption: Workflow for preparing an NMR sample using an internal standard.

Comparative Analysis: TSP vs. Other Standards

The choice of an NMR standard is a critical experimental decision. While TSP is highly effective, its properties make it more or less suitable than other standards depending on the specific application.

| Feature | TSP / TMSP-d₄ | DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) | TMS (Tetramethylsilane) |

| Solvent | Aqueous (D₂O) | Aqueous (D₂O) | Organic (CDCl₃, etc.) |

| Solubilizing Group | Carboxylate (-COO⁻) | Sulfonate (-SO₃⁻) | None (inherently nonpolar) |

| pH Sensitivity | Moderately sensitive due to weak acid nature [6] | Very low sensitivity due to strong acid nature [6] | Not applicable |

| Analyte Interactions | Generally inert | Known to interact with some cationic peptides [7] | Chemically inert |

| Primary Use Case | General aqueous NMR, metabolomics | Protein NMR, studies requiring high pH stability | Gold standard for organic chemistry |

A key consideration is the potential for the standard to interact with the analyte. While generally inert, studies have shown that the negatively charged sulfonate group of DSS can interact with positively charged (cationic) peptides, causing shifts and broadening of the DSS reference signal. [7]In such cases, TSP or other standards like DSA (4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate) may be superior choices. [7]

Conclusion

3-(trimethylsilyl)propionic acid sodium salt (TSP) and its deuterated analogue (TMSP-d₄) are indispensable tools in the arsenal of researchers utilizing NMR spectroscopy for aqueous systems. The molecule's elegant design, featuring the highly shielded trimethylsilyl group for a precise reference signal and an ionic tail for water solubility, directly addresses the limitations of the traditional TMS standard. By understanding its molecular structure, physicochemical properties, and practical nuances—such as the benefits of deuteration and its pH sensitivity—scientists in drug discovery, structural biology, and materials science can ensure the acquisition of accurate, reproducible, and high-quality NMR data. The careful selection and application of TSP are foundational to maintaining the integrity and comparability of scientific findings across the research community.

References

-

Wikipedia. DSS (NMR standard). [Link]

-

Grokipedia. DSS (NMR standard). [Link]

- Google Patents.

-

Oreate AI Blog. Understanding TMS and DSS: The Cornerstones of NMR Standardization. [Link]

-

chemeurope.com. DSS (NMR Standard). [Link]

-

PubChem. Sodium 3-(trimethylsilyl)propionate. [Link]

-

Nowick, J. S., Khakshoor, O., Hashemzadeh, M., & Brower, J. O. (2003). DSA: A New Internal Standard for NMR Studies in Aqueous Solution. Organic Letters, 5(19), 3511–3513. [Link]

-

Wikipedia. Trimethylsilylpropanoic acid. [Link]

Sources

- 1. Understanding TMS and DSS: The Cornerstones of NMR Standardization - Oreate AI Blog [oreateai.com]

- 2. DSS_(NMR_Standard) [chemeurope.com]

- 3. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]

- 4. Sodium 3-(trimethylsilyl)propionate | C6H13NaO2Si | CID 23666333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 24493-21-8: Sodium 3-(trimethylsilyl)propionate-2,2,3,… [cymitquimica.com]

- 6. DSS (NMR standard) - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Characterization of Sodium 3-(trimethylsilyl)propionate (TSP)

This guide provides an in-depth technical analysis of Sodium 3-(trimethylsilyl)propionate (TSP), focusing on its physicochemical properties relevant to high-precision NMR spectroscopy.

Executive Summary

Sodium 3-(trimethylsilyl)propionate (TSP) and its deuterated analog (TSP-d4) are the industry-standard internal references for aqueous NMR spectroscopy (

This guide addresses the user's request for density and refractive index by distinguishing between the solid-state properties (rarely used) and the solution-state parameters (critical for experimental accuracy).

Physicochemical Profile & Identity

TSP is a hygroscopic salt. In drug development and metabolic profiling, the deuterated form (TSP-d4) is preferred to prevent the overlap of methylene protons with the analyte signals.

Core Identity Data

| Parameter | TSP (Protiated) | TSP-d4 (Deuterated) |

| CAS Number | 37013-20-0 | 24493-21-8 |

| Formula | ||

| Molar Mass | 168.24 g/mol | 172.27 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Solubility | High in | High in |

| NMR Reference |

Density and Refractive Index: Solid vs. Solution

Researchers often seek the density of solid TSP for crystallographic reasons, but for NMR applications, the solution density and partial specific volume are the governing parameters.

A. Density ( )[3][4]

1. Solid State

-

Bulk Density: No standard crystallographic density (

) is reported in common databases (CSD/PubChem) for the anhydrous salt. -

Practical Implication: For gravimetric preparation of standards, assume a bulk powder density of approx. 0.6 – 0.8 g/cm³ (packing dependent), but never use volume to dispense solid TSP. Always use mass.

2. Solution State (The Critical Metric)

In qNMR, the density of the solution is required to convert between molarity (

| Solvent | Concentration of TSP | Density ( | Refractive Index ( |

| 0 mM | 1.107 g/mL | 1.328 | |

| 1.0 mM (~0.02 wt%) | 1.107 g/mL | 1.328 | |

| 0 mM | 0.997 g/mL | 1.333 |

Technical Insight: For concentrations

, the density change caused by TSP is negligible (). Use the density of the pure deuterated solvent for all qNMR calculations unless the TSP concentration exceeds 50 mM.

B. Refractive Index (RI)

TSP is not a liquid; it does not have a standard liquid refractive index.

-

Relevance: In HPLC-NMR or when using RI detectors, TSP contributes to the signal.

-

RI Increment (

): For sodium salts of organic acids, the specific refractive index increment is typically 0.15 – 0.18 mL/g . This value is used to determine concentration via Differential Refractive Index (DRI) detection.

The "Effective Density" in DOSY: Diffusion Coefficients

In Diffusion Ordered Spectroscopy (DOSY), the physical "density" of the molecule manifests as its hydrodynamic radius and resulting translational diffusion coefficient (

If TSP is your internal standard, you use its known

Standard Diffusion Values (25°C in )

| Species | Diffusion Coefficient ( | Application |

| HDO (Residual Water) | Primary Viscosity Probe | |

| TSP (Internal Ref) | MW Calibration Standard |

Critical Protocol: If your measured

deviates significantly from, your sample viscosity ( ) is different from pure , or convection currents are present in the tube.

Experimental Protocols

Protocol A: Precision Preparation of TSP Internal Standard (qNMR)

This workflow ensures accurate concentration despite the lack of solid density data.

Figure 1: Gravimetric workflow for preparing high-precision TSP standards, bypassing the need for solid density values.

Protocol B: Calibrating Viscosity via DOSY

Objective: Determine if sample matrix effects (e.g., high protein content) have altered the diffusion/viscosity relationship.

-

Sample Prep: Add 10 µL of 50 mM TSP-d4 stock to 600 µL sample.

-

Acquisition: Run a 2D DOSY (e.g., ledbpgp2s pulse sequence).

-

Gradient ramp: 2% to 95%.

-

Diffusion delay (

): 100 ms. -

Gradient duration (

): 2-3 ms.

-

-

Analysis: Fit the signal decay to the Stejskal-Tanner equation.

-

Verification:

-

Extract

for TSP. -

Calculate Viscosity Correction Factor:

where -

Apply

to all other analytes to estimate their true Molecular Weight.

-

Figure 2: Logic flow for using TSP diffusion coefficients to validate sample viscosity in DOSY experiments.

Critical Considerations & Pitfalls

pH Sensitivity

While TSP is a "pH-independent" chemical shift reference, this is only strictly true at pH > 5 .

-

Mechanism: At low pH (< 5), the carboxylate group (

) can protonate to the acid form ( -

Recommendation: For acidic samples (pH < 4), use DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) instead, as the sulfonate group is not protonated.

Protein Binding ( The "BSA Effect")

TSP is hydrophobic at the trimethylsilyl end.

-

Risk: In blood plasma or protein-rich media, TSP binds to albumin (BSA), causing line broadening and chemical shift errors .

-

Solution: For metabolomics in plasma, use Formate or an external reference (ERETIC), or precipitate proteins before adding TSP.

Hygroscopicity

Solid TSP absorbs moisture.

-

Impact: If you weigh 5.0 mg of "old" TSP, you may actually be weighing 4.5 mg of TSP and 0.5 mg of water.

-

Correction: Store in a desiccator. For qNMR, always determine the precise concentration of the TSP stock solution against a primary standard (e.g., NIST Benzoic Acid) rather than relying on the weighed mass.

References

-

PubChem. Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4.[1] National Library of Medicine. Available at: [Link]

-

Morris, K. F., & Johnson, C. S. (1992). Diffusion-ordered two-dimensional nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. (Cited for Diffusion Coefficient methodology).[2][3][4]

- Holz, M., et al. (2000). Temperature-dependent self-diffusion coefficients of water and six selected molecular liquids for calibration in accurate 1H NMR PFG measurements. Physical Chemistry Chemical Physics. (Source for D2O/HDO diffusion standards).

Sources

The TSP Paradigm in Aqueous NMR: History, Mechanistics, and Standardization

Executive Summary

In the transition from organic synthesis to aqueous metabolomics, the Nuclear Magnetic Resonance (NMR) field faced a critical challenge: the universal reference standard, Tetramethylsilane (TMS), is insoluble in water.[1] This necessitated the engineering of water-soluble silanes. While 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) became the IUPAC-recommended standard for physicochemical stability, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP) emerged as the de facto standard for biological fluids.

This guide analyzes the historical and technical divergence of TSP from DSS, delineates the critical failure modes (pH sensitivity and protein binding), and provides a self-validating protocol for its use in quantitative NMR (qNMR).

Part 1: The Aqueous Challenge and the Rise of TSP

The Insolubility Problem

In 1958, Tiers proposed TMS as the universal reference (0.00 ppm) due to its magnetic isotropy and chemical inertness. However, biology occurs in water, and TMS is hydrophobic. Early solutions involving "external" references (coaxial capillaries) introduced magnetic susceptibility errors (

The Structural Solution: DSS vs. TSP

To solubilize the trimethylsilyl (TMS) group, chemists appended hydrophilic tails. Two primary candidates emerged:

-

DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate):

-

Pros: Highly stable pKa; chemical shift is virtually pH-independent.

-

Cons: Contains three methylene (

) groups at 0.6, 1.3, and 1.7 ppm. These multiplets severely overlap with the "crowded" aliphatic region of biofluids (lipids, amino acids like alanine/lactate).

-

TSP (Sodium 3-(trimethylsilyl)propionate):

-

Chemistry: A carboxylic acid derivative.[2]

-

Pros: Can be deuterated at positions 2 and 3 (TSP-d4), effectively "erasing" the methylene signals from the proton spectrum.

-

Cons: The carboxylic acid moiety is a weak acid (

).

-

Why TSP Won Metabolomics

Despite IUPAC formally recommending DSS for its pH stability [1], the metabolomics community standardized on TSP-d4 . In complex mixtures like urine or cell extracts, the spectral real estate between 0.5 ppm and 2.0 ppm is too valuable to sacrifice to DSS multiplets. TSP-d4 provides a "clean" singlet at 0.00 ppm, essential for automated binning and integration algorithms.

Part 2: Technical Constraints & Failure Modes

As an Application Scientist, you must treat TSP not just as a chemical, but as a probe that interacts with your sample matrix.

The pH Drift Error

Unlike DSS (sulfonate), TSP contains a carboxylate group.[2] The protonation state of this group affects the electron shielding of the silicon atom, even though it is three bonds away.

-

Mechanism: At pH < 6.0, TSP begins to protonate. This changes the electronic environment, causing the "0.00 ppm" signal to drift.

-

Consequence: If not corrected, this shifts the entire spectrum, leading to misassignment of metabolites.

-

Mitigation: TSP must always be used in a high-molarity phosphate buffer (typically pH 7.4) to lock the protonation state.

The Protein Binding Artifact (The "Albumin Effect")

This is the most common error in serum/plasma NMR.

-

Mechanism: Albumin and other serum proteins possess hydrophobic pockets. The trimethylsilyl group of TSP is hydrophobic. TSP physically binds to these proteins.

-

NMR Consequence: Bound molecules adopt the correlation time (

) of the large protein. This causes rapid -

Quantification Error: If you add 1 mM TSP to plasma, only ~0.6 mM might be visible as a sharp peak. Calculating metabolite concentrations based on the 1 mM addition results in massive overestimation of metabolites.

Part 3: Decision Logic & Visualization

The following diagram illustrates the logical flow for selecting the correct reference standard based on sample matrix and processing.

Figure 1: Decision Matrix for NMR Chemical Shift Reference Selection. Note the critical branch point at "Proteins Present" where TSP fails due to hydrophobic binding.

Part 4: Standard Operating Procedure (SOP)

Protocol: Preparation of TSP-d4 Reference Buffer (1.0 mM)

Objective: Create a stable, pH-buffered internal standard for urine or tissue extract metabolomics.

Reagents:

-

TSP-d4: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (98 atom % D).

-

D2O: Deuterium Oxide (99.9%).

-

Buffer Salts:

(anhydrous) and -

Azide: Sodium Azide (

) – Crucial antimicrobial agent to prevent bacterial metabolism of the sample during acquisition.

Step-by-Step Workflow:

-

Buffer Formulation (0.1 M Phosphate, pH 7.4):

-

Dissolve 1.14 g

and 0.27 g -

Note: Use

to minimize the solvent suppression water signal.

-

-

TSP Addition:

-

Add 17.2 mg of TSP-d4 to the solution.

-

Target Concentration: 1.0 mM (exact weight must be recorded for qNMR).

-

-

Preservative Addition:

-

Add 10 mg

(approx. 0.01% w/v). -

Why: Bacteria in urine can consume citrate and produce acetate/ethanol within hours at room temperature, invalidating the spectrum.

-

-

Calibration & Storage:

-

Adjust final volume to 100 mL with

. -

Check pH using a micro-electrode (correcting for the deuterium isotope effect:

). -

Store at 4°C. Valid for 3 months.

-

-

Experimental Usage:

-

Mix 540 µL Sample + 60 µL Buffer .

-

This provides a lock signal (

), a chemical shift reference (TSP), and pH stability.

-

Part 5: Quantitative Data Comparison

Table 1: Comparison of Aqueous NMR References

| Feature | TSP-d4 | DSS | TMS |

| Water Solubility | High | High | Insoluble |

| pH Stability | Poor (Drifts < pH 6) | Excellent (Stable pH 1-13) | N/A |

| Spectral Overlap | Minimal (Singlet only) | Severe (Multiplets at 0.6-1.8 ppm) | N/A |

| Protein Binding | High (Unusable in plasma) | High (Unusable in plasma) | N/A |

| Primary Use Case | Metabolomics (Urine/Extracts) | Physiochemical Studies / IUPAC | Organic Synthesis |

| Cost | High (Deuterated) | Low | Low |

References

-

Harris, R. K., et al. (2001). NMR Nomenclature.[1][4] Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001).[5] Pure and Applied Chemistry, 73(11), 1795–1818. Link

-

Harris, R. K., et al. (2008).[5] Further Conventions for NMR Shielding and Chemical Shifts (IUPAC Recommendations 2008).[5] Pure and Applied Chemistry, 80(1), 59–84.[5] Link

-

Defernez, M., & Colquhoun, I. J. (2003). Factors Affecting the Robustness of 1H NMR Spectroscopy as a Tool for Metabolomic Studies. Phytochemistry, 62(1), 103–109. Link

-

Beckonert, O., et al. (2007). Metabolic Profiling, Data Reduction and Classification of Urine by 1H NMR Spectroscopy. Nature Protocols, 2(11), 2692–2703. Link

-